
5-(Azetidin-3-yl)-2-methyl-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-yl)-2-methyl-tetrazole: is a heterocyclic compound that features both azetidine and tetrazole rings. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is a four-membered nitrogen-containing ring, while the tetrazole ring is a five-membered ring containing four nitrogen atoms. The combination of these two rings in a single molecule offers a range of chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine. The reaction employs green oxidation in a microchannel reactor, which is suitable for scale-up production . This approach minimizes the use of hazardous reagents and maximizes yield, making it an environmentally friendly option.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azetidin-3-yl)-2-methyl-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amines or other derivatives.
Substitution: The azetidine and tetrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-3-yl)-2-methyl-tetrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Wirkmechanismus
The mechanism of action of 5-(Azetidin-3-yl)-2-methyl-tetrazole involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets. The tetrazole ring, on the other hand, can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
Compared to these similar compounds, 5-(Azetidin-3-yl)-2-methyl-tetrazole stands out due to its unique combination of azetidine and tetrazole rings. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery further highlight its uniqueness.
Eigenschaften
Molekularformel |
C5H9N5 |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-2-methyltetrazole |
InChI |
InChI=1S/C5H9N5/c1-10-8-5(7-9-10)4-2-6-3-4/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
AVZKIYJSNBKYRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
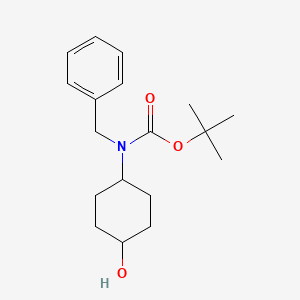

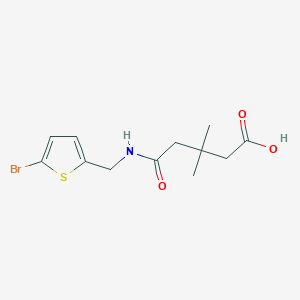
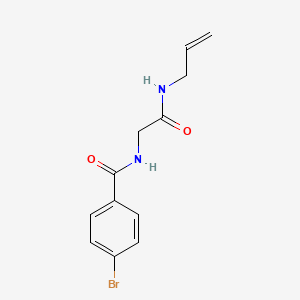

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
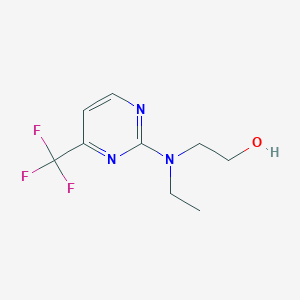
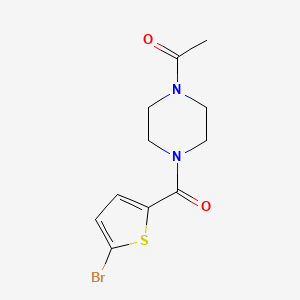

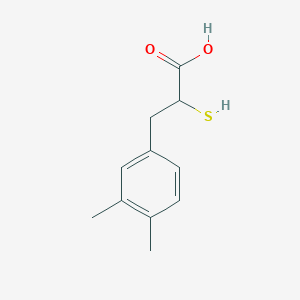
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)

